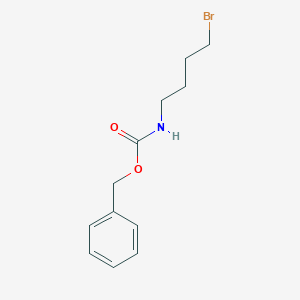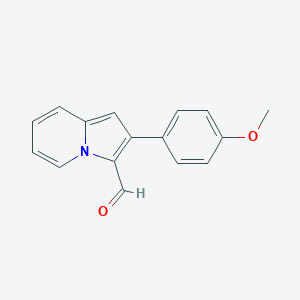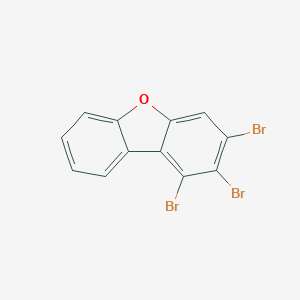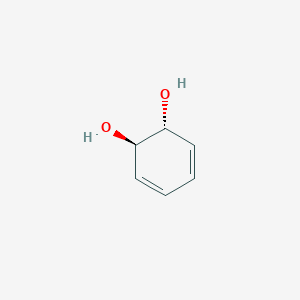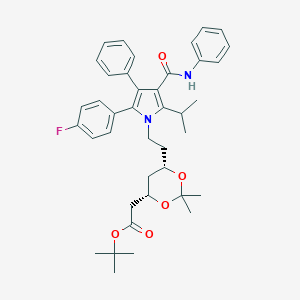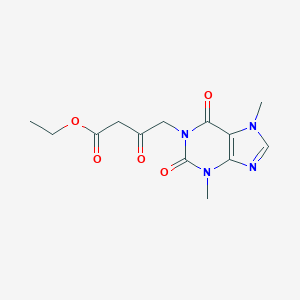
Carprofilin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carprofilin is a protein that plays a crucial role in the regulation of actin dynamics in cells. It is involved in the formation of new actin filaments, as well as the stabilization of existing ones. Carprofilin has been the subject of extensive scientific research due to its importance in cellular processes such as cell migration, cell division, and neuronal development. In
Mecanismo De Acción
Carprofilin binds to actin monomers and prevents them from polymerizing into new actin filaments. It also stabilizes existing actin filaments by binding to the ends of the filament and preventing depolymerization. This regulation of actin dynamics is essential for cellular processes such as cell migration and division.
Efectos Bioquímicos Y Fisiológicos
Carprofilin has been shown to have both biochemical and physiological effects on cells. Biochemically, carprofilin regulates actin dynamics by binding to actin monomers and filaments. Physiologically, carprofilin plays a crucial role in cellular processes such as cell migration, cell division, and neuronal development. It has also been implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of studying carprofilin in the laboratory is that it can be synthesized using recombinant DNA technology. This allows for the production of highly pure and concentrated samples, which can be used for various experiments. However, one of the limitations of studying carprofilin is that it is a highly complex protein that interacts with many other proteins in the cell. Therefore, understanding its mechanism of action and physiological effects can be challenging.
Direcciones Futuras
There are many future directions for the study of carprofilin. One area of research is the development of new therapies for diseases such as cancer, Alzheimer's disease, and Parkinson's disease that target carprofilin. Another area of research is the development of new techniques for studying the interaction of carprofilin with other proteins in the cell. Additionally, understanding the role of carprofilin in other cellular processes such as cell adhesion and cytokinesis is an exciting area of research.
Métodos De Síntesis
Carprofilin is a protein that is naturally produced by cells in the body. However, it can also be synthesized in the laboratory using recombinant DNA technology. This involves inserting the gene that codes for carprofilin into a bacterial or mammalian expression system, which then produces the protein. The synthesized carprofilin is then purified using chromatography techniques to obtain a highly pure and concentrated sample.
Aplicaciones Científicas De Investigación
Carprofilin has been extensively studied in the field of cell biology due to its crucial role in actin dynamics. It has been shown to be involved in the regulation of cell migration, cell division, and neuronal development. Carprofilin has also been implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Therefore, understanding the mechanism of action and physiological effects of carprofilin is essential for the development of new therapies for these diseases.
Propiedades
Número CAS |
101706-05-2 |
|---|---|
Nombre del producto |
Carprofilin |
Fórmula molecular |
C13H16N4O5 |
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)-3-oxobutanoate |
InChI |
InChI=1S/C13H16N4O5/c1-4-22-9(19)5-8(18)6-17-12(20)10-11(14-7-15(10)2)16(3)13(17)21/h7H,4-6H2,1-3H3 |
Clave InChI |
ODVAGOBDSRFERK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)CN1C(=O)C2=C(N=CN2C)N(C1=O)C |
SMILES canónico |
CCOC(=O)CC(=O)CN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Otros números CAS |
101706-05-2 |
Sinónimos |
carprofilin carprofiline carprophilline carprophylline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



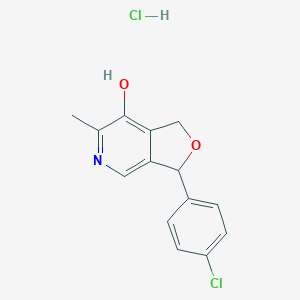
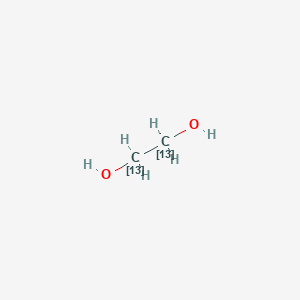
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro-](/img/structure/B26586.png)
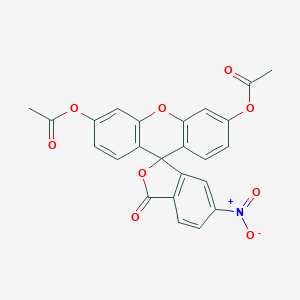
![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)
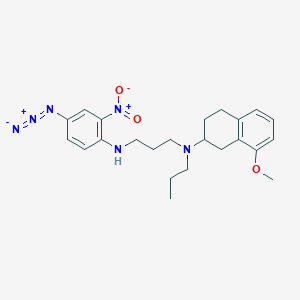

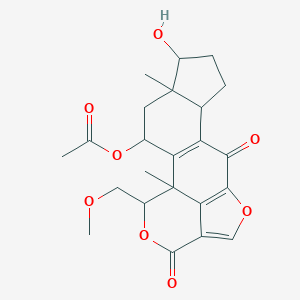
![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)
